

In-Depth Technical Guide to the Physical Properties of 1,8-Dibromohexadecafluoroctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,8-Dibromoperfluoroctane**

Cat. No.: **B1301197**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,8-dibromohexadecafluoroctane (CAS No. 812-58-8). The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a chemical intermediate or building block.

Core Physical Properties

1,8-Dibromohexadecafluoroctane is a perfluorinated organic compound characterized by a fully fluorinated eight-carbon chain with bromine atoms at the terminal positions. Its chemical formula is C₈Br₂F₁₆.^[1] This structure imparts unique physical and chemical properties, making it of interest in materials science and as a synthetic intermediate.^[2]

The known physical properties of 1,8-dibromohexadecafluoroctane are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C8Br2F16
Molecular Weight	559.87 g/mol
CAS Number	812-58-8
Appearance	White to almost white powder or lump
Melting Point	40 °C
Boiling Point	180 °C
Density	2 g/cm ³
Solubility	Soluble in methanol

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of all physical properties of 1,8-dibromohexadecafluoroctane are not readily available in the public domain, the following are general, well-established methodologies that would be employed for such a compound.

Melting Point Determination

The melting point of a solid crystalline substance like 1,8-dibromohexadecafluoroctane can be determined using a capillary melting point apparatus.

Methodology:

- A small, finely ground sample of the compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic temperature sensor.
- The sample is heated at a controlled rate.

- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid, or a molten solid, can be determined using several methods, including distillation or by using a specialized apparatus.

Methodology (Distillation Method):

- A sample of the compound is placed in a distillation flask.
- The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser.
- The flask is heated, and the temperature is monitored.
- The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as a stable temperature at which the liquid actively boils and condenses in the condenser.

Density Measurement

The density of a solid or liquid can be determined using various techniques, with the pycnometer method being common for solids.

Methodology (Pycnometer Method for Solids):

- The weight of a clean, dry pycnometer (a small glass flask of known volume) is determined.
- A sample of the solid is added to the pycnometer, and the total weight is measured.
- A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The weight is again measured.
- The volume of the solid is calculated based on the displacement of the liquid.

- The density is then calculated by dividing the mass of the solid by its volume.

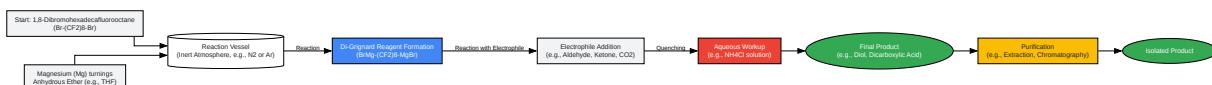
Refractive Index Measurement

For a molten sample of 1,8-dibromohexadecafluorooctane, the refractive index could be measured using a refractometer.

Methodology:

- The refractometer is calibrated using a standard of known refractive index.
- A small sample of the molten compound is placed on the prism of the refractometer.
- The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Solubility Assessment


A qualitative and semi-quantitative assessment of solubility can be performed by simple dissolution tests.

Methodology:

- A small, measured amount of the solute (1,8-dibromohexadecafluorooctane) is added to a known volume of a specific solvent (e.g., water, ethanol, acetone, hexane) in a test tube or vial.
- The mixture is agitated (e.g., by vortexing or stirring) at a controlled temperature.
- Visual observation is used to determine if the solid dissolves completely.
- If it dissolves, more solute is added incrementally until saturation is reached. The amount of solute that dissolves in the given volume of solvent provides a measure of its solubility.

Potential Synthetic Application: Grignard Reagent Formation

Given its structure as a dibromoalkane, 1,8-dibromohexadecafluorooctane is a potential precursor for the formation of a di-Grignard reagent. This would be a valuable intermediate for the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for the preparation of a Grignard reagent from a dibromo-perfluoroalkane and its subsequent reaction.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a di-Grignard reagent and subsequent reaction.

This generalized schematic outlines the key steps in utilizing a dibromo-perfluoroalkane for further chemical synthesis. The process begins with the reaction of the starting material with magnesium in an anhydrous ether solvent under an inert atmosphere to form the di-Grignard reagent. This highly reactive intermediate can then be treated with various electrophiles to introduce new functional groups, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxides. The final step involves the purification of the desired product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Dibromoperfluorooctane | C8Br2F16 | CID 2736786 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-Dibromohexadecafluorooctane [myskinrecipes.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 1,8-Dibromohexadecafluorooctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301197#physical-properties-of-1-8-dibromohexadecafluorooctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com